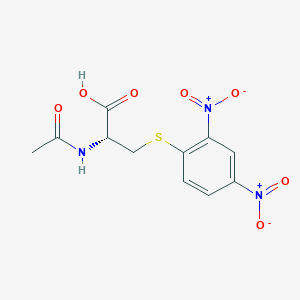

NAc-DNP-Cys

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCMLZRPNSABAR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189453 | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-25-7 | |

| Record name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Nac Dnp Cys Analogues

Chemical Synthesis Methodologies for S-(2,4-Dinitrophenyl)-N-Acetyl-L-Cysteine

The synthesis of S-(2,4-Dinitrophenyl)-N-Acetyl-L-Cysteine (NAc-DNP-Cys) typically involves the reaction of N-Acetyl-L-Cysteine with a dinitrophenylating agent.

Utilization of 1-Fluoro-2,4-dinitrobenzene (FDNB) as a Derivatizing Agent

1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, dinitrofluorobenzene, or DNFB, is a common derivatizing agent used in the synthesis of dinitrophenyl (DNP)-amino acids. fishersci.canih.gov It reacts with amino groups in amino acids to yield dinitrophenyl-amino acids. fishersci.ca FDNB is also used in chromatographic methods and acts as an alkylating agent. fishersci.ca Its reaction with the N-terminal amino acid of polypeptides is a classic method for protein sequencing. wikipedia.org

Reaction Conditions and Optimization for High-Yield Production

While specific detailed reaction conditions for the synthesis of this compound using FDNB were not extensively detailed in the search results, the general principle involves the reaction of a thiol (like the cysteine residue in N-acetyl-L-cysteine) with FDNB. FDNB is known to react with thiols. sigmaaldrich.com Optimization of such a reaction would typically involve controlling factors such as solvent, temperature, reaction time, and the molar ratio of reactants to maximize yield and purity. For instance, the half-life of DNFB in Tris buffer is affected by pH and temperature. sigmaaldrich.com

N-acetyl-L-cysteine itself can be synthesized by the direct acetylation of L-cysteine with acetic anhydride, often in the presence of an acid catalyst like sulfuric acid. uomustansiriyah.edu.iq Reaction conditions for N-acetyl-L-cysteine synthesis can involve specific temperatures and reaction times to minimize by-product formation. uomustansiriyah.edu.iqgoogle.com Novel methods for N-acetylcysteine synthesis using N-acetyl-1H-benzotriazole as an acylating agent have also been explored, with optimization of solvent and reaction time. mdpi.com

Spectroscopic Characterization of Synthesized this compound

Spectroscopic methods are crucial for confirming the structure and purity of synthesized this compound. While specific detailed spectroscopic data (e.g., full NMR or MS spectra) for this compound were not provided in the search results, general techniques for characterizing similar compounds and mercapturic acid derivatives were mentioned. Mass spectroscopic characterization is a common technique used for identifying protein modifications and metabolites. arizona.eduuni-jena.de HPLC with UV detection is also a standard method for analyzing N-acetyl-L-cysteine and its derivatives. insights.bioakjournals.com NMR spectroscopy is widely used for structural elucidation of organic molecules, including labeled cysteine derivatives. nih.govresearchgate.net

Interactive Table 1: Potential Spectroscopic Characterization Techniques for this compound

| Technique | Application |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| NMR Spectroscopy | Structural confirmation and purity assessment |

| UV-Vis Spectroscopy | Detection and quantification (if chromophore present) |

| HPLC | Purity analysis and separation |

Radiosynthesis of NAc-DNP-[35S]Cys for Isotopic Tracing

Radiosynthesis involves incorporating a radioactive isotope into a molecule for tracing or imaging purposes. NAc-DNP-[³⁵S]Cys would involve synthesizing the compound using L-cysteine labeled with the radioactive isotope sulfur-35 (B81441) (³⁵S). While direct methods for the radiosynthesis of NAc-DNP-[³⁵S]Cys were not explicitly detailed, the radiosynthesis of other labeled cysteine derivatives, such as [1-¹³C] N-acetyl cysteine, has been reported. nih.gov This typically involves reacting the labeled precursor ([1-¹³C] L-cysteine) with the appropriate reagents under controlled conditions, followed by purification. nih.gov Isotopic tracing is a valuable technique for studying metabolic pathways and the fate of compounds in biological systems.

Design and Synthesis of Novel this compound Derivatives for Enhanced Research Applications

The design and synthesis of novel derivatives of this compound aim to enhance its properties for specific research applications. This could involve modifications to the acetyl group, the cysteine thiol, or the dinitrophenyl moiety to alter factors such as solubility, reactivity, or targeting capabilities. Research on the synthesis of N-acetylcysteine derivatives is an active area. mdpi.comgoogle.com For example, mitochondria-targeted N-acetylcysteine derivatives have been synthesized for studies in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological or chemical activity. By synthesizing a series of analogues with systematic structural variations and evaluating their properties, researchers can identify key structural features responsible for desired activities. SAR studies are commonly performed in the development of new compounds for various applications, including medicinal chemistry and the study of biological processes. acs.orgnih.govulisboa.ptglenresearch.com While specific SAR data for this compound analogues were not found, the principle involves correlating structural changes with observed effects, such as reactivity with specific enzymes or interactions in biological pathways. For instance, studies have investigated the reactivity of related dinitrophenylating agents with thiols. jst.go.jp

Interactive Table 2: Illustrative Example of Potential SAR Data (Hypothetical)

| Derivative Structure (Modification) | Observed Activity (e.g., Reactivity) | Notes |

| This compound (Parent) | Baseline reactivity | Reference compound |

| Methyl ester at carboxyl group | Increased membrane permeability | Potential for cellular uptake studies |

| Modified DNP group | Altered spectroscopic properties | Useful for detection/imaging |

Strategies for Improving Bioavailability and Cellular Permeability of this compound Derivatives

Improving the bioavailability and cellular permeability of therapeutic compounds, including cysteine derivatives like this compound, is a critical aspect of drug development. Poor bioavailability can limit the concentration of the compound reaching the target site, while insufficient cellular permeability can hinder its intracellular action. Strategies to overcome these limitations often involve chemical modification or the use of advanced drug delivery systems.

While specific research detailing bioavailability and cellular permeability improvement strategies exclusively for this compound derivatives is limited in the available literature, insights can be drawn from studies on related compounds, such as N-acetylcysteine (NAC) and other DNP-conjugated molecules or cysteine conjugates. These studies highlight several general approaches that could potentially be applied to this compound derivatives.

One primary strategy involves chemical modifications to alter the physicochemical properties of the molecule, such as lipophilicity, hydrophilicity, and charge, which can influence its passage across biological membranes mdpi.commdpi.com. This can include the synthesis of prodrugs that are converted to the active this compound derivative within the body or at the target site. Such modifications might improve solubility, enhance membrane partitioning, or reduce susceptibility to enzymatic degradation.

Another significant approach is the utilization of drug delivery systems, particularly nanocarriers. Nanoparticles, liposomes, polymeric micelles, and nanostructured lipid carriers have demonstrated potential in improving the bioavailability and cellular uptake of various compounds, including those with poor solubility and permeability mdpi.commdpi.comnih.govnih.govresearchgate.netnih.gov. These systems can encapsulate the compound, protecting it from degradation and potentially facilitating its transport across biological barriers through mechanisms like endocytosis or by enhancing mucoadhesion nih.govnih.gov. For instance, studies involving N-acetyl-L-cysteine functionalized nanostructured lipid carriers have shown enhanced oral bioavailability of encapsulated compounds, attributed to improved mucoadhesion and permeation nih.govnih.gov. Similarly, niosomes have been explored as carriers for delivering N-acetyl cysteine and other drugs, demonstrating improved distribution in certain tissues researchgate.net.

Furthermore, some compounds structurally related to cysteine conjugates have been shown to utilize specific amino acid or cystine transporters for cellular uptake researchgate.net. Investigating whether this compound derivatives can exploit similar endogenous transport mechanisms could inform strategies to enhance their cellular entry. For example, a derivative of dimethylarsino-cysteine has been reported to be transported into cells via cystine importing systems, which are often highly expressed in certain cell types, such as tumor cells researchgate.net. Understanding the transport pathways of this compound derivatives could lead to the design of molecules that are substrates for specific, highly expressed transporters, thereby increasing cellular accumulation.

The balance between lipophilicity and hydrophilicity is crucial for membrane permeability. Modifications that optimize this balance can improve passive diffusion across cell membranes. Additionally, strategies that enhance interaction with or transport across specific biological barriers, such as the intestinal epithelium or the blood-brain barrier, are actively researched for various drug classes mdpi.commedcraveonline.com.

The following table summarizes potential strategies for improving the bioavailability and cellular permeability of this compound derivatives based on approaches applied to similar compounds and general drug delivery principles:

| Strategy | Description | Potential Mechanism for this compound Derivatives | Relevant Findings from Related Studies |

| Chemical Modification | Synthesis of prodrugs or derivatives with altered physicochemical properties. | Modifying solubility, lipophilicity/hydrophilicity balance, or stability. | Structural modifications of related compounds improved solubility and membrane permeability mdpi.commdpi.com. |

| Nanocarrier Systems | Encapsulation in nanoparticles, liposomes, micelles, etc. | Protection from degradation, enhanced absorption via endocytosis or mucoadhesion. | N-acetylcysteine functionalized nanocarriers improved oral bioavailability nih.govnih.gov. Niosomes enhanced tissue distribution researchgate.net. nih.gov |

| Exploiting Transporters | Designing derivatives that are substrates for specific cellular transporters. | Utilizing amino acid or cystine importing systems for enhanced cellular uptake. | Related cysteine conjugates are transported by cystine importing systems researchgate.net. |

| Optimization of Lipophilicity/Hydrophilicity | Modifying the molecule to achieve an optimal balance for membrane passage. | Facilitating passive diffusion across cell membranes. | Relevant for improving membrane permeability of various compounds mdpi.com. |

Further research specifically focused on the pharmacokinetic and cellular uptake mechanisms of this compound and its derivatives is needed to determine the most effective strategies for improving their bioavailability and cellular permeability.

Mechanistic Investigations of Nac Dnp Cys in Biological Transport and Metabolism

NAc-DNP-Cys as a Substrate for Organic Anion Transporters (OATs)

This compound has been identified as a substrate for the Organic Anion Transporter (OAT) family, a group of transmembrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions.

The renal basolateral organic anion transporter-1 (Oat1), a member of the SLC22A family, is a key player in the uptake of organic anions from the blood into the proximal tubule cells of the kidney. Research has demonstrated that this compound interacts with this transporter.

Studies have shown that N-acetyl cysteine conjugates can competitively inhibit the transport of p-aminohippuric acid (PAH), a classic substrate of Oat1. In studies using isolated rabbit proximal renal tubules, N-acetyl derivatives of cysteine conjugates were found to be competitive inhibitors of the PAH transporter. nih.gov For instance, the N-acetyl derivative of S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC) exhibited competitive inhibition of PAH uptake with an apparent inhibition constant (Ki) of approximately 310 µM. nih.gov This competitive interaction suggests that this compound and other mercapturic acids share a common binding site on the Oat1 transporter with PAH.

Table 1: Apparent Ki Values for Competitive Inhibition of PAH Uptake by N-Acetyl Cysteine Conjugates

| Inhibitor | Apparent Ki (µM) | Experimental System |

|---|---|---|

| NAC-DCVC | ~310 | Isolated rabbit proximal renal tubules |

The transport of this compound via Oat1 has been shown to be a saturable process, a characteristic of carrier-mediated transport. In studies utilizing Xenopus laevis oocytes expressing rat Oat1, the uptake of radiolabeled this compound was directly demonstrated to be saturable. These experiments revealed that this compound is a high-affinity substrate for Oat1, with an apparent Michaelis-Menten constant (Km) value of only 2 µM. This low Km value indicates a strong binding affinity between this compound and the Oat1 transporter.

Table 2: Apparent Km Value for this compound Uptake by Oat1

| Substrate | Apparent Km (µM) | Experimental System |

|---|---|---|

| This compound | 2 | Oat1-expressing Xenopus laevis oocytes |

Beyond the OAT family, this compound has also been implicated as a substrate for Multispecific Organic-Anion Transport systems (MOATs), which are part of the ATP-binding cassette (ABC) transporter superfamily.

Research has identified this compound as a high-affinity substrate for a novel multispecific organic-anion transport system designated as MOAT4. In studies using inside-out vesicles from mouse L1210 cells, this compound was found to be a potent competitive inhibitor of the transport of 2,4-dinitrophenyl S-glutathione (DNP-SG), with a Ki value of 5.0 µM. This indicates a high affinity of this compound for the MOAT4 transporter.

Further investigations have revealed the presence of an ATP-dependent transport system for this compound in human erythrocytes. This system, which is comparable to the MOAT4 found in mouse L1210 cells, actively transports this compound. Kinetic studies of this ATP-dependent transport in human erythrocytes determined a Km value of 33 µM for this compound. This demonstrates that human red blood cells possess a specific, energy-dependent mechanism for the transport of this mercapturic acid.

Table 3: Kinetic Parameters of this compound Interaction with MOAT4 and Erythrocyte Transporter

| Parameter | Value (µM) | Transporter/System | Experimental System |

|---|---|---|---|

| Ki (for inhibition of DNP-SG transport) | 5.0 | MOAT4 | Inside-out vesicles from mouse L1210 cells |

| Km (for ATP-dependent transport) | 33 | Erythrocyte transport system | Human erythrocytes |

Role of this compound in Multispecific Organic-Anion Transport Systems (MOATs)

Enzymatic Biotransformation Pathways of this compound

The biotransformation of N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (this compound) is a critical determinant of its biological activity and elimination. The metabolic fate of this compound is primarily governed by enzymatic pathways that modify its structure, facilitating its processing and eventual excretion. Key among these are deacetylation and the processes leading to its formation as a mercapturate.

Deacetylation, the removal of the N-acetyl group, is a crucial step in the metabolism of this compound. This reaction is catalyzed by the enzyme acylase I (also known as N-acyl-L-amino-acid amidohydrolase). nih.gov This enzyme is not uniformly distributed, showing particularly high activity in the kidney and liver. Acylase I facilitates the hydrolysis of the N-acetyl bond in N-acetyl-L-cysteine and its various S-substituted conjugates, including this compound, to yield S-(2,4-dinitrophenyl)-L-cysteine and acetate. nih.gov

The efficiency of acylase I-catalyzed deacetylation is significantly influenced by the chemical nature of the substituent on the sulfur atom. Research on a range of S-alkyl-N-acetyl-L-cysteines has shown that the enzyme's specific activity is related to the size and structure of the S-substituent. nih.gov Generally, substrates with shorter and unbranched S-alkyl groups are metabolized more readily than those with larger, bulkier, or branched substituents. nih.gov The dinitrophenyl group in this compound represents a large, aromatic substituent, which influences its interaction with the active site of acylase I and thus determines its rate of conversion.

The process of deacetylation is significant because it represents a shift from a mercapturic acid to its corresponding cysteine S-conjugate. This conversion can alter the compound's biological properties and its subsequent metabolic handling. Once deacetylated to cysteine, the molecule can become a precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govresearchgate.net This replenishment of the GSH pool is a key mechanism by which N-acetylcysteine (NAC), the parent compound of this class, exerts its protective effects. nih.govnih.gov

| S-Substituent Type | General Size/Structure | Observed Acylase I Substrate Quality | Reference |

|---|---|---|---|

| Short, unbranched alkyl chains | C0-C3 | Good | nih.gov |

| Long, branched alkyl chains | >C3 | Poor | nih.gov |

| Aromatic (e.g., Dinitrophenyl) | Large, bulky | Substrate for acylase I, rate influenced by structure | nih.gov |

This compound is itself a mercapturic acid. Mercapturic acids are the final products of a major detoxification pathway for a wide array of electrophilic xenobiotics and their metabolites. The formation of these compounds is a multi-step enzymatic process designed to increase the water solubility of foreign compounds, thereby facilitating their elimination from the body, typically via urine.

The mercapturic acid pathway begins with the conjugation of an electrophilic compound—in this case, a precursor like 1-chloro-2,4-dinitrobenzene (B32670)—with the tripeptide glutathione (GSH). This initial reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione S-conjugate is then sequentially catabolized by other enzymes. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine (B1666218) residue. This leaves the cysteine S-conjugate, S-(2,4-dinitrophenyl)-L-cysteine. The final step is the N-acetylation of the cysteine S-conjugate's free amino group, catalyzed by cysteine S-conjugate N-acetyltransferase, which yields the mercapturic acid, this compound.

While glucuronidation is another major Phase II metabolic reaction that conjugates molecules with glucuronic acid to enhance their excretion, there is no significant evidence to suggest that this compound itself undergoes this process. As a terminal, water-soluble metabolite of the mercapturate pathway, this compound is generally considered primed for direct renal excretion without the need for further conjugation reactions like glucuronidation.

Intracellular Fate and Distribution of this compound

The journey of this compound within a biological system involves transport across cellular membranes and subsequent intracellular processing. Its distribution is heavily influenced by specialized transporters, particularly in organs of elimination like the kidney.

Upon entering the bloodstream, mercapturic acids such as this compound are actively transported into renal proximal tubule cells. This transport is mediated by basolateral organic anion transporters (OATs). Studies have demonstrated that this compound is a high-affinity substrate for these transporters, which facilitates its efficient uptake from the blood into kidney cells for elimination.

Once inside the cell, the primary metabolic fate of this compound is deacetylation by acylase I, as previously described. This intracellular conversion to S-(2,4-dinitrophenyl)-L-cysteine is a key event. The resulting cysteine conjugate can have several subsequent fates: it may be a substrate for other enzymes, or it can be transported out of the cell.

The cysteine released from the deacetylation of the N-acetylcysteine backbone can be utilized by the cell to synthesize glutathione, thereby contributing to the cellular antioxidant defense system. nih.govresearchgate.net This process is particularly relevant in contexts of oxidative stress, where GSH levels may be depleted. The this compound molecule, therefore, not only represents a detoxification product but also carries a precursor for a critical cytoprotective molecule. After its formation and transport, the ultimate fate of this compound and its metabolites is excretion in the urine, completing the detoxification and elimination process.

| Process | Key Cellular Location | Primary Enzyme/Transporter | Outcome |

|---|---|---|---|

| Cellular Uptake | Renal Proximal Tubule | Organic Anion Transporters (OATs) | Accumulation in kidney cells for processing and excretion. |

| Metabolic Conversion | Cytosol (esp. kidney, liver) | Acylase I | Hydrolysis to S-(2,4-dinitrophenyl)-L-cysteine and acetate. nih.gov |

| Precursor Supply | Cytosol | Glutamate-cysteine ligase | Released cysteine can be used for glutathione (GSH) synthesis. nih.govnih.gov |

| Elimination | Apical membrane of renal cells | Apical transporters | Excretion into urine. |

Nac Dnp Cys As a Probe in Redox Biology and Glutathione Chemistry

Interrogation of Glutathione (B108866) Redox Status using NAc-DNP-Cys Derivatives

The cellular redox environment is critically influenced by the balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). This GSH/GSSG redox pair is a key indicator of cellular health and oxidative stress levels. Compounds related to this compound, particularly N-acetyl-L-cysteine (NAC), have been investigated for their ability to influence and reflect this redox status. NAC, a precursor to cysteine and glutathione, plays a role in maintaining intracellular thiol levels and supporting the glutathione synthesis pathway nih.govtubitak.gov.trconicet.gov.arebi.ac.ukresearchgate.net.

This compound as a Biomarker for Oxidative Stress

While this compound itself is not directly described as a biomarker for oxidative stress in the provided search results, its structural components and related compounds are intimately linked to this concept. Oxidative stress is characterized by an imbalance between oxidants and antioxidants, leading to potential damage to cellular components journaljammr.com. Biomarkers of oxidative stress include indicators such as protein carbonyl levels, lipid peroxidation (measured as MDA), and the balance of the GSH/GSSG pair conicet.gov.arjournaljammr.comtandfonline.comresearchgate.net. N-acetyl-L-cysteine (NAC) has been shown to mitigate several biomarkers of oxidative stress in various experimental models, including reducing protein carbonyls and lipid peroxidation products conicet.gov.artandfonline.com. This suggests that compounds interacting with the glutathione system or possessing thiol reactivity, like this compound, are relevant to the study and indication of oxidative stress.

Monitoring Glutathione/Glutathione Disulfide (GSH/GSSG) Redox Pair Balance

The ratio of GSH to GSSG is a crucial measure of cellular oxidative stress; a lower ratio indicates increased oxidative stress wikipedia.orgwikipedia.org. Maintaining a high GSH/GSSG ratio is essential for cellular defense against reactive species wikipedia.org. N-acetyl-L-cysteine (NAC) can increase intracellular glutathione levels, thereby influencing the GSH/GSSG balance tubitak.gov.trebi.ac.uk. Studies have shown that NAC treatment can lead to significant increases in GSH concentrations journaljammr.com. This highlights the importance of molecules that interact with the glutathione system in monitoring and modulating the cellular redox state. The involvement of glutathione S-transferases in conjugating glutathione with electrophilic compounds, such as those containing a dinitrophenyl group, further underscores the link between DNP-related compounds and glutathione metabolism tubitak.gov.trconicet.gov.arresearchgate.net.

Interaction of the DNP Group with Thiol-Containing Compounds

The 2,4-dinitrophenyl (DNP) group present in this compound is an electrophilic moiety known to react with nucleophiles, particularly thiol groups. This interaction is fundamental to the use of DNP-containing compounds in studying thiol chemistry. Low molecular weight thiols such as N-acetyl cysteine, cysteine, homocysteine, and glutathione have been shown to react with dinitrophenyl derivatives frontiersin.orgrsc.org. These reactions often involve the nucleophilic attack of the thiolate anion on the electrophilic carbon of the aromatic ring, leading to the displacement of a leaving group (such as chloride in 1-chloro-2,4-dinitrobenzene (B32670), CDNB) and the formation of a thioether conjugate tubitak.gov.trresearchgate.netfrontiersin.org. The reactivity order of these thiols towards dinitrophenyl compounds can vary depending on factors such as the specific dinitrophenyl derivative and the reaction conditions, but generally correlates with the basicity of the sulfhydryl group frontiersin.org. The reaction between thiols and DNP groups is a key principle behind the use of DNP-labeled compounds as probes for detecting and quantifying thiols or studying the activity of enzymes like glutathione S-transferases, which catalyze the conjugation of glutathione to electrophiles tubitak.gov.trconicet.gov.arresearchgate.net.

Advanced Analytical and Imaging Methodologies Employing Nac Dnp Cys

Spectrophotometric and Chromatographic Quantification of NAc-DNP-Cys

Quantification of thiol compounds and their derivatives, including those related to this compound, often employs a combination of spectrophotometric and chromatographic techniques. These methods allow for the separation, identification, and measurement of the compound of interest within complex biological or chemical matrices.

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of N-acetyl cysteine (NAC) and its related substances. Reversed-phase HPLC methods have been developed for the determination of NAC in various samples, including biological fluids and pharmaceutical formulations. These methods often involve using a C18 column as the stationary phase. nih.govrjptonline.orgijper.orginsights.bioinsights.biojrespharm.com

For instance, a reversed-phase ion pair chromatographic method utilizing a Cadenza C18 column has been developed for quantifying related substances in NAC effervescent tablets. The mobile phase consisted of 0.01M octane (B31449) sulphonate (pH 2.20), methanol, and acetonitrile (B52724) in a specific ratio, with a gradient program employed over a 55-minute run time. Detection was typically performed using a UV-DAD detector. ijper.org Another RP-HPLC method for simultaneous determination of NAC and N,N'-Diacetyl-L-Cystine (Di-NAC), the oxidized form of NAC, in cell culture media used a C18 column with an isocratic elution of acetonitrile and water containing 0.1% TFA, monitored at 212 nm. insights.bioinsights.bio The linear range for NAC in this method was reported as 0.0001 to 0.00018 mg/ml. insights.bioinsights.bio

HPLC methods for NAC often involve derivatization to enhance detection sensitivity, particularly with fluorescence detection. psu.edu A modified reversed-phase HPLC technique using N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent allowed for sensitive determination of reduced NAC in biological samples with fluorescence detection. psu.edu This method showed linearity over a range of 8-2500 nM for NAC, with good precision and recovery from biological materials. psu.edu Retention times for NAC and cysteine adducts were observed at 4.78 and 5.35 minutes, respectively, in chromatograms from kidney and liver tissue samples. psu.edu

The development of green HPLC methods for NAC quantification is also an area of research, focusing on reducing the use of toxic solvents while maintaining analytical performance. jrespharm.com

Colorimetric Assays for DNP-Related Metabolites

Colorimetric assays are employed for the determination of various compounds, including those related to dinitrophenyl (DNP) structures or utilizing DNP reagents. While direct colorimetric assays for this compound were not specifically found, methods involving DNP and NAC provide relevant context.

One common application involves the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to detect and quantify protein carbonyls, which are markers of oxidative damage to proteins. rsdjournal.orgscielo.br In this method, carbonyl groups in protein samples react with DNPH to form dinitrophenylhydrazones, which can be measured spectrophotometrically, typically at 370 nm. rsdjournal.orgscielo.br

Colorimetric analysis using NAC and DNPH has also been applied for the determination of methylglyoxal (B44143) equivalence in substances like Manuka honey. openrepository.com In assays using NAC, spectrophotometric readings can be recorded at 288 nm after reaction with methylglyoxal. openrepository.com DNPH-based assays for methylglyoxal equivalence can be measured at 525 nm. openrepository.com

A kinetic spectrophotometric method has been developed for the quantification of NAC based on its inhibitory effect on a catalyzed reaction. This method allows for the micro-level quantification of NAC in various samples. jrespharm.com

Hyperpolarized [1-13C] N-Acetyl Cysteine (NAC) as a Metabolic Probe

Hyperpolarized [1-13C] N-acetyl cysteine (NAC) has emerged as a significant metabolic probe, particularly in the field of Magnetic Resonance Imaging (MRI), offering real-time insights into biochemical processes in vivo. researchgate.netresearchgate.netdntb.gov.uamdpi.comnih.govnih.govismrm.orgnih.govx-mol.netnih.govismrm.orgacs.orgnih.govsigmaaldrich.comresearchgate.net

Dynamic Nuclear Polarization (DNP) Enhanced Magnetic Resonance Imaging (MRI)

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the signal-to-noise ratio (SNR) in magnetic resonance, making it possible to detect low-sensitivity nuclei like carbon-13 (13C) with high sensitivity. researchgate.netdntb.gov.uanih.govnih.govnih.govx-mol.netismrm.orgnih.govsigmaaldrich.comresearchgate.net This enhancement facilitates the study of real-time metabolism using 13C-enriched substrates. sigmaaldrich.com Hyperpolarized [1-13C] NAC has been demonstrated as a novel probe for hyperpolarized 13C MRI, enabling the monitoring of metabolic and physiological information in vivo. researchgate.netdntb.gov.uanih.govnih.govx-mol.netismrm.org

Real-time Monitoring of Biochemical Transformations in vivo

The use of hyperpolarized [1-13C] NAC allows for the real-time observation of biochemical transformations in living systems. researchgate.netdntb.gov.uanih.govnih.govx-mol.netnih.govismrm.org A key application is monitoring glutathione (B108866) redox chemistry, a central component of metabolic chemistry that influences various therapeutic responses. researchgate.netdntb.gov.uanih.govnih.govx-mol.net In the presence of reduced glutathione, hyperpolarized [1-13C] NAC forms a disulfide bond, generating a spectroscopically detectable product (NAC-GSH dimer) with a distinct chemical shift. researchgate.netdntb.gov.uanih.govnih.govx-mol.net

In vivo hyperpolarized MRI studies in mice have shown that hyperpolarized NAC is broadly distributed throughout the body, including the brain. researchgate.netresearchgate.netdntb.gov.uanih.govnih.govnih.govx-mol.netnih.gov The biochemical transformation of hyperpolarized NAC has been observed in human pancreatic tumor cells in vitro and as xenografts, with differing conversion efficiencies depending on the cellular biochemical profile and microenvironment. researchgate.netdntb.gov.uanih.govnih.govx-mol.net

Applications in Cancer Biology and Immunotherapy Research

Hyperpolarized [1-13C] NAC is a promising tool for research in cancer biology and immunotherapy. It can serve as a non-invasive biomarker to monitor in vivo redox status, which is significantly altered in cancer. researchgate.netdntb.gov.uanih.govnih.govx-mol.net By providing insights into redox status, metabolic profiles, and enzymatic activities, hyperpolarized NAC can aid in understanding the metabolic characteristics of tumors and potentially evaluating responses to therapy. researchgate.netdntb.gov.uanih.govismrm.orgnih.govx-mol.netnih.govismrm.org Differences in the conversion of hyperpolarized NAC in tumor xenografts reflect the redox status of each tumor. researchgate.net Hyperpolarized NAC has also been discussed in the context of improving adaptive immunotherapy in melanoma. researchgate.netnih.gov

Nac Dnp Cys in Investigating Cellular and Molecular Mechanisms

Impact on Enzymatic Activities and Pathways

The interaction of NAc-DNP-Cys and related compounds with enzymes, particularly those involved in glutathione (B108866) metabolism and detoxification, provides insights into enzymatic activities and associated pathways.

Modulation of Glutathione S-Transferase (GST) Activity

Glutathione S-transferases (GSTs) are a family of enzymes crucial for detoxification, catalyzing the conjugation of glutathione (GSH) to electrophilic substrates. While 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which forms a DNP-SG conjugate, is a commonly used substrate for assessing GST activity, N-acetyl-L-cysteine (NAC), the precursor to this compound, has also been shown to function as a substrate for microsomal glutathione transferase in the presence of CDNB. researchgate.netunesp.br This indicates that this compound is a product of a GST-catalyzed pathway involving NAC. Studies have demonstrated that NAC can recover the detoxification of CDNB in glutathione-depleted erythrocytes, suggesting it can replace glutathione in this process, likely involving GST activity. tubitak.gov.tr The formation of S-(2,4-dinitrophenyl)cysteine (DNP-Cys) and subsequently this compound occurs following exposure to CDNB, highlighting the role of GSTs in the initial conjugation step with GSH, followed by further metabolism. unesp.br

Role in Protein Conjugation and Modification Studies

This compound and related DNP-labeled compounds are utilized in studies investigating protein conjugation and modification, particularly involving cysteine residues.

Thiol-Disulfide Exchange Mechanisms

The thiol group of cysteine is highly reactive and involved in disulfide bond formation and exchange, crucial for protein structure and function. While this compound itself is a stable conjugate, the reactivity of the cysteine thiol is fundamental to its formation through conjugation reactions. Studies on protein modification often target cysteine residues due to their unique reactivity. nih.gov Compounds structurally related to the DNP moiety in this compound, such as dinitroimidazoles, have been shown to react specifically with cysteine residues in proteins via a cine-substitution mechanism, leading to stable bioconjugates. d-nb.info This highlights the principle of utilizing activated aromatic systems, similar to the DNP group, for targeted cysteine modification. In peptide synthesis, the formation of thioester intermediates involving cysteine is a key step in ligation strategies, demonstrating the importance of thiol reactivity in creating peptide and protein conjugates. ethz.ch

Peptide Ligation and Solid-Phase Synthesis Applications

Cysteine plays a significant role in peptide ligation and solid-phase peptide synthesis. The presence of a free thiol group allows for specific chemical reactions that can be exploited for coupling peptide fragments. ethz.ch Solid-phase synthesis techniques often involve the incorporation of cysteine or modified cysteine residues. mdpi.combiosearchtech.comsigmaaldrich.com N-acetyl-cysteine, the core structure of this compound, has been specifically used in ligation reactions to trap and isolate thioester intermediates, providing valuable insights into the mechanisms of peptide bond formation during synthesis. ethz.ch This demonstrates how N-acetylated cysteine derivatives can be employed as probes or intermediates in the development and study of peptide synthesis methodologies.

This compound in the Study of Cellular Homeostasis and Stress Responses

This compound is relevant to the study of cellular homeostasis and stress responses primarily as a product of detoxification pathways and as a marker or tool in assessing cellular damage. Mercapturic acids, including this compound, are formed during the detoxification of electrophilic compounds, representing a key mechanism cells use to maintain homeostasis when exposed to stressors. physiology.orgnih.gov The formation and transport of mercapturic acids like this compound are part of the cellular defense against reactive species and xenobiotics. nih.govportlandpress.comphysiology.orgnih.gov

Furthermore, the DNP moiety, similar to that in this compound, is used in methods to assess protein carbonylation, a marker of oxidative stress. nih.govphysiology.orgresearchgate.net Dinitrophenylhydrazine (DNPH) reacts with protein carbonyls to form DNP hydrazones, which can then be detected, providing a measure of oxidative damage to proteins. nih.govresearchgate.net While this method uses a related DNP compound, it underscores the utility of the dinitrophenyl group in studying cellular responses to stress.

Studies involving N-acetyl-L-cysteine (NAC) have extensively demonstrated its role in enhancing cellular antioxidant capacity by increasing glutathione levels, thereby protecting against oxidative stress and supporting cellular homeostasis. tubitak.gov.trnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov Although this compound is a metabolite and not typically administered directly for its antioxidant effects, its formation is intrinsically linked to these crucial cellular defense mechanisms. The transport of this compound out of cells, mediated by specific organic anion transporters, is also vital for completing the detoxification process and restoring cellular balance. nih.govportlandpress.comnih.gov

Translational Research and Future Directions

NAc-DNP-Cys as a Research Tool for Understanding Disease Pathogenesis

This compound, or related dinitrophenyl-cysteine conjugates, can serve as research tools to investigate mechanisms underlying various diseases. The dinitrophenyl group can act as a chromophore, aiding in detection and quantification, while the cysteine component is relevant in redox biology and protein modification studies. ontosight.ai

Research utilizing related compounds and principles provides insight into how this compound could be applied. For instance, studies investigating oxidative stress, a common factor in many diseases, have utilized related cysteine derivatives and dinitrophenyl compounds as indicators or tools. The increase in 2,4-dinitrophenol (B41442) (DNP) expression has been used as a biomarker for protein oxidation in studies of thiamine (B1217682) deficiency-induced neurodegeneration. uky.edu N-acetyl cysteine (NAC) itself, the base structure of this compound, is a known antioxidant and has been explored for its potential in conditions involving oxidative stress and inflammation. medicalnewstoday.comnih.gov Its ability to increase intracellular glutathione (B108866) levels is a key aspect of its antioxidant activity. nih.gov

Furthermore, mercapturic acids, which are N-acetyl-L-cysteine S-conjugates, are formed from various endogenous and exogenous chemicals and are relevant in detoxification pathways. nih.gov The study of these conjugates, including S-(2,4-dinitrophenyl)-N-acetyl-L-cysteine (DNP-NAC), as substrates for transporters like the renal organic anion transporter-1 (Oat1), highlights their role in elimination processes and potential implications in kidney function and related diseases. nih.gov The high affinity of DNP-NAC for Oat1 suggests its involvement in the renal clearance of such conjugates. nih.gov

The analysis of mercapturic acids, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), can provide insights into exposure to certain compounds and associated disease risks. researchgate.netchemrxiv.org The presence of the N-acetyl-L-cysteine moiety in these conjugates is a common feature used for their detection and identification. researchgate.netchemrxiv.org

While direct research specifically detailing this compound's role in the pathogenesis of a wide range of diseases is not extensively documented in the provided context, its structural components and their known involvement in biological processes (redox balance, detoxification, protein modification) suggest its potential as a tool in investigating diseases where these mechanisms are implicated. For example, in neurodegenerative diseases where oxidative stress and protein aggregation are key features, compounds affecting thiol chemistry and protein modification, like cysteine derivatives, are relevant research subjects. uky.edufrontiersin.org

Development of this compound Based Probes for Specific Biological Targets

The chemical properties of this compound, particularly the reactivity of the thiol group after potential cleavage of the dinitrophenyl moiety or the use of the dinitrophenyl group as a handle, make it a candidate for developing biological probes. The dinitrophenyl group can serve as a chromophore or a reactive site for conjugation. ontosight.ai

Fluorescent and colorimetric probes are valuable tools for detecting and quantifying biological molecules, including thiols like cysteine, homocysteine, and glutathione, which are involved in various physiological and pathological processes. rsc.orgmdpi.com The design of such probes often involves incorporating reactive groups that interact specifically with the target molecule, leading to a detectable signal change. mdpi.com

While many probes for thiols exist, achieving high selectivity among structurally similar thiols like cysteine and N-acetyl-L-cysteine can be challenging. rsc.orgmdpi.com Probes based on nucleophilic substitution, Michael addition, or disulfide bond cleavage are common strategies. mdpi.com The 2,4-dinitrobenzenesulfonyl moiety, structurally related to the dinitrophenyl group in this compound, has been used as a component in dual-signaling probes for selective cysteine detection. rsc.org These probes utilize the displacement of the dinitrophenyl-containing group by cysteine, leading to changes in UV/vis absorption and fluorescence. rsc.org The mechanism often involves a faster intramolecular displacement by the amino group of cysteine compared to other thiols. rsc.org

The development of probes based on this compound could leverage the reactivity of the cysteine thiol or the properties of the dinitrophenyl group. For instance, if the dinitrophenyl group is attached via a labile linkage, its release upon interaction with a specific biological target (e.g., an enzyme or a reactive oxygen species) could generate a detectable signal or activate a downstream process. Alternatively, the dinitrophenyl group could serve as an anchor for conjugating fluorescent tags or other reporter molecules, creating probes that localize to specific cellular compartments or interact with particular proteins.

The use of N-acetyl-L-cysteine capped quantum dots as fluorescent probes for detecting glutathione demonstrates the potential of NAC derivatives in probe development. researchgate.net These probes utilize the interaction of glutathione with the NAC cap on the quantum dots, resulting in a change in fluorescence intensity. researchgate.net

The concept of using small molecules to perturb protein conformation for research purposes, as shown with N-acetyl cysteine and the SARS-CoV-2 spike protein, also suggests avenues for this compound-based probes. chemrxiv.org By interacting with specific residues, this compound could potentially alter protein function or serve as a handle for studying protein interactions.

The development of activity-based probes using irreversible inhibitors of enzymes like cysteine cathepsins, where peptidic moieties are functionalized with electrophilic warheads, provides another relevant example. acs.org While this compound itself is not described as such an inhibitor, the principle of using a reactive group (like a modified cysteine) attached to a targeting moiety to covalently label an enzyme could be applicable in designing this compound-based activity probes if a suitable targeting vector were incorporated.

Integration with Multi-Omics Approaches for Systems Biology Insights

Integrating data from multiple "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics (multi-omics), is crucial for gaining a comprehensive understanding of biological systems and disease complexity. uv.esomicscouts.com This approach allows researchers to explore the interplay between different types of molecules and pathways. omicscouts.com

This compound and its metabolites, being small molecules, are relevant to metabolomics, which involves the study of the complete set of metabolites within a biological sample. Changes in the levels of this compound or its conjugates could be indicative of exposure to certain compounds or alterations in metabolic pathways, particularly those involving glutathione conjugation and mercapturic acid formation. nih.govresearchgate.netchemrxiv.org

Integrating metabolomics data related to this compound with data from other omics layers could provide systems biology insights into disease pathogenesis or the effects of interventions. For example, correlating this compound levels or the levels of its mercapturic acid conjugates with changes in gene expression (transcriptomics), protein abundance (proteomics), or lipid profiles (lipidomics) could help identify affected pathways and biological processes. uv.esomicscouts.comsemanticscholar.org

Research utilizing multi-omics approaches in various contexts demonstrates their power in unraveling complex biological questions. Studies in areas like mitochondrial dysfunction or the effects of specific compounds often benefit from integrating data across different omics platforms. core.ac.uk The development of computational tools and software platforms is essential for the effective analysis and integration of large multi-omics datasets. uv.esomicscouts.comcmbio.io

While specific studies integrating this compound analysis within a comprehensive multi-omics framework are not detailed in the provided information, the potential applications are clear. By including targeted or untargeted analysis of this compound and its related metabolites in multi-omics studies, researchers could gain a more holistic view of how this compound or the processes it is involved in contribute to or are affected by disease states or experimental perturbations. This could lead to the identification of novel biomarkers or therapeutic targets.

Ethical Considerations in Research Utilizing this compound in Biological Systems

Research involving chemical compounds in biological systems, including this compound, necessitates careful consideration of ethical principles to ensure the safety and well-being of research subjects and the integrity of the research itself. upenn.edunih.gov Key ethical considerations include informed consent, minimizing risks and maximizing benefits, ensuring privacy and confidentiality, and promoting justice. upenn.edunih.gov

In research involving biological systems, particularly if studies progress to animal models or human subjects, ethical guidelines become paramount. The principles outlined in documents like the Belmont Report, which emphasize respect for persons, beneficence, and justice, provide a framework for ethical conduct. nih.gov Researchers must assess potential risks and benefits to participants and implement measures to minimize harm and protect from exploitation. nih.gov

While the provided information does not detail specific ethical challenges uniquely associated with this compound, general ethical considerations for research involving chemicals in biological systems apply. If this compound were to be used in in vivo studies, researchers would need to consider potential toxicity, routes of administration, and the welfare of animal subjects. Any studies involving human cells or tissues would require ethical approval and adherence to guidelines regarding the use of biological materials.

The development and use of biological probes, including those potentially based on this compound, also raise ethical considerations, particularly regarding their specificity, potential off-target effects, and the responsible interpretation of the data they generate. mdpi.comacs.org Ensuring probes are highly selective for their intended targets is crucial to avoid misleading results and potential harm in diagnostic or therapeutic applications. mdpi.comacs.org

Furthermore, the integration of multi-omics data, while powerful, also presents ethical considerations related to data privacy and security, especially when dealing with sensitive biological information. upenn.edu Researchers must ensure that data is handled responsibly and that the privacy of individuals is protected. upenn.edu

Q & A

Basic Research Questions

Q. How can researchers formulate a rigorous, hypothesis-driven research question for studying NAc-DNP-Cys?

- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Specific biological systems or cell lines exposed to this compound.

- Intervention: Molecular interactions (e.g., binding affinity to receptors).

- Comparison: Baseline activity without the compound or analogs.

- Outcome: Quantifiable metrics like IC₅₀ values or cellular response thresholds.

Ensure alignment with gaps identified in recent literature (e.g., unresolved mechanisms of action) .

Q. What experimental design considerations are critical for initial characterization of this compound?

- Methodological Guidance :

- Define primary endpoints (e.g., structural stability via NMR/X-ray crystallography, solubility profiles).

- Include controls for batch variability and solvent effects.

- Use orthogonal assays (e.g., SPR for binding kinetics combined with cellular assays for functional validation) to reduce bias .

- Reference protocols from authoritative sources (e.g., Clinical Chemistry guidelines for assay validation) .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps about this compound?

- Methodological Guidance :

- Search databases like PubMed, SciFinder, and Reaxys using controlled vocabularies (e.g., MeSH terms: "thiol-modified compounds," "DNP derivatives").

- Prioritize primary studies over reviews; filter by publication date (last 5–10 years) and experimental rigor (e.g., sample size, statistical methods).

- Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and avoid selection bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound bioactivity?

- Methodological Guidance :

- Perform root-cause analysis: Compare assay conditions (e.g., pH, temperature), purity of the compound (HPLC trace validation), and cell line heterogeneity.

- Apply meta-analytical techniques to aggregate data, stratifying results by methodology (e.g., in vitro vs. in vivo models).

- Use contradiction matrices to prioritize variables requiring harmonization (e.g., epitope specificity in binding assays) .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound mechanisms?

- Methodological Guidance :

- Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks).

- Validate hypotheses with knockout models or CRISPR-Cas9 editing to isolate target pathways.

- Address confounding factors (e.g., batch effects) via normalization algorithms like Combat or Surrogate Variable Analysis .

Q. How should researchers address challenges in standardizing assays for this compound across laboratories?

- Methodological Guidance :

- Adopt reference materials (if available) or establish in-house standards calibrated to international units.

- Document analytical parameters (e.g., limit of detection, intra-assay variability) following CLSI guidelines.

- Conduct interlaboratory studies to identify and mitigate sources of variability (e.g., reagent lot differences) .

Methodological Best Practices

- Data Presentation : Use color-coded heatmaps for dose-response curves and avoid overcrowding figures with redundant chemical structures .

- Ethical Compliance : Include IRB/IACUC approval statements for studies involving animal/human tissues .

- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or GitHub, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.